1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine
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Overview
Description
1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine is a chemical compound with the molecular formula C10H14FN3O2S and a molecular weight of 259.3 g/mol . This compound features a piperidine ring substituted with a fluoropyridinylsulfonyl group, making it a valuable molecule in various scientific research fields.
Preparation Methods
The synthesis of 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoropyridine Intermediate: The starting material, 5-fluoropyridine, undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form 5-fluoropyridin-3-ylsulfonyl chloride.
Piperidine Derivatization: The sulfonyl chloride intermediate is then reacted with piperidin-2-amine in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine involves its interaction with specific molecular targets. The fluoropyridinylsulfonyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The piperidine ring enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine can be compared with other piperidine derivatives, such as:
1-(4-Chloropyridin-3-ylsulfonyl)piperidin-2-amine: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and binding properties.
1-(3-Bromopyridin-4-ylsulfonyl)piperidin-2-amine: Bromine substitution alters the compound’s electronic properties and reactivity.
1-(2-Methylpyridin-3-ylsulfonyl)piperidin-2-amine: Methyl substitution impacts the steric and electronic environment of the molecule.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and binding characteristics.
Properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)sulfonylpiperidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O2S/c11-8-5-9(7-13-6-8)17(15,16)14-4-2-1-3-10(14)12/h5-7,10H,1-4,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFRLSTUZRBWNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)N)S(=O)(=O)C2=CN=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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